molecular formula C13H15N3O5 B12730680 8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate CAS No. 79514-75-3

8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate

Katalognummer: B12730680
CAS-Nummer: 79514-75-3
Molekulargewicht: 293.27 g/mol
InChI-Schlüssel: HLXWJOKZYIOKSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. This compound is known for its potential pharmacological applications, particularly in the field of medicinal chemistry. The structure of this compound includes a fused pyrimidine and benzimidazole ring system, which contributes to its unique chemical properties and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a cyclization process to form the desired pyrimido[1,2-a]benzimidazole core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups .

Wissenschaftliche Forschungsanwendungen

8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate involves its interaction with specific molecular targets. For instance, as a CRF-1 receptor antagonist, the compound binds to the CRF-1 receptor, inhibiting its activity and thereby reducing the effects of stress-related disorders. The binding involves hydrogen bonding and π-π stacking interactions with key residues in the receptor .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

79514-75-3

Molekularformel

C13H15N3O5

Molekulargewicht

293.27 g/mol

IUPAC-Name

8-methoxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole;oxalic acid

InChI

InChI=1S/C11H13N3O.C2H2O4/c1-15-8-3-4-10-9(7-8)13-11-12-5-2-6-14(10)11;3-1(4)2(5)6/h3-4,7H,2,5-6H2,1H3,(H,12,13);(H,3,4)(H,5,6)

InChI-Schlüssel

HLXWJOKZYIOKSZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)N3CCCNC3=N2.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.